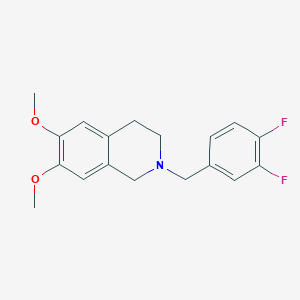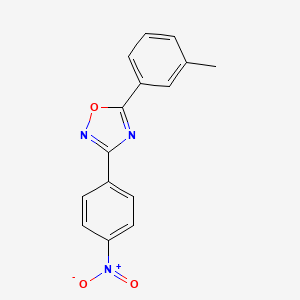![molecular formula C20H20O4 B5782511 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is found in citrus fruits and is known to have various health benefits. It has been extensively studied for its potential use in the treatment of various diseases.
作用机制
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one also scavenges free radicals and inhibits oxidative stress, which can lead to cellular damage. Additionally, hesperetin has been shown to modulate various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has also been shown to improve glucose metabolism and insulin sensitivity, which can help to prevent and treat diabetes. Additionally, hesperetin has been shown to have neuroprotective effects, which may help to prevent and treat neurodegenerative diseases.
实验室实验的优点和局限性
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be easily synthesized from hesperidin or p-coumaric acid and phloroglucinol. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, there are some limitations to using hesperetin in lab experiments. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, hesperetin has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on hesperetin. One area of research is the development of new methods for improving the bioavailability of hesperetin. This could involve the use of nanoparticles or other delivery systems to improve the absorption and distribution of hesperetin in the body. Another area of research is the investigation of the potential use of hesperetin in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to understand the mechanisms underlying the effects of hesperetin and to identify new therapeutic targets for the development of new drugs.
合成方法
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. Hesperidin can be hydrolyzed to form hesperetin and a sugar molecule. Alternatively, hesperetin can be synthesized from p-coumaric acid and phloroglucinol using a condensation reaction.
科学研究应用
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)17(10-9-16(12)19)23-11-15-7-5-6-8-18(15)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYHPTVWHDSOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)



![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)

